molecular formula C19H21FN2O2 B2934880 2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide CAS No. 1797179-54-4

2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide

Cat. No.: B2934880
CAS No.: 1797179-54-4
M. Wt: 328.387
InChI Key: ZGAWLAXJRPVDAW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is a synthetic acetamide derivative characterized by a 4-fluorophenyl group attached to an acetamide backbone, which is further linked to a phenyl ring substituted with a 3-methoxypyrrolidine moiety.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-18-10-11-22(13-18)17-8-6-16(7-9-17)21-19(23)12-14-2-4-15(20)5-3-14/h2-9,18H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAWLAXJRPVDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological profile, mechanisms of action, and relevant research findings.

Structural Overview

The compound features:

  • Fluorophenyl group : Enhances lipophilicity and metabolic stability.
  • Methoxypyrrolidine moiety : Implicated in neurotransmission pathways.
  • Acetamide linkage : Affects the compound's pharmacokinetic properties.

Pharmacological Profile

Preliminary studies suggest that 2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide may exhibit significant biological activity, particularly in the following areas:

  • Neuropharmacology : The methoxypyrrolidine component is hypothesized to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Anticonvulsant Activity : Similar compounds have shown efficacy in animal models for epilepsy, suggesting potential for therapeutic applications in seizure disorders .
  • Anti-cancer Potential : Research indicates that fluorinated compounds often exhibit enhanced antitumor activity due to improved pharmacokinetics and bioavailability .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with central nervous system receptors could lead to alterations in neurotransmitter release and uptake.
  • Ion Channel Interaction : Compounds with similar structures have been shown to modulate voltage-gated sodium channels, which are critical in neuronal excitability and seizure activity .
  • Metabolic Stability : The incorporation of fluorine enhances metabolic stability, reducing degradation by cytochrome P450 enzymes, thus prolonging the compound's action in vivo .

Table 1: Summary of Biological Activities and Related Studies

Study ReferenceBiological ActivityFindings
AnticonvulsantSignificant activity observed in MES and PTZ models.
AntitumorExhibited potent inhibitory effects on cancer cell lines.
NeuropharmacologicalPotential modulation of neurotransmitter systems indicated.

Case Study: Anticonvulsant Activity

In a study evaluating various acetamide derivatives, 2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide was tested alongside other compounds. Results indicated that derivatives with fluorine substitutions showed enhanced efficacy in the maximal electroshock (MES) test, suggesting a strong correlation between structural modifications and anticonvulsant potency .

Case Study: Cancer Cell Line Inhibition

Another investigation focused on the anti-cancer properties of fluorinated compounds. The study demonstrated that 2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide significantly inhibited the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the acetamide’s phenyl substituents and heterocyclic moieties:

Compound Name Key Substituents Heterocycle Type Biological Activity/Notes Reference
Target Compound 4-Fluorophenyl, 3-Methoxypyrrolidine Pyrrolidine (5-member) N/A (Inferred kinase/antimicrobial potential) -
N-(4-Fluorophenyl)acetamide 4-Fluorophenyl None Solubility: 1360 (Handbook data)
2-(4-(7-Chloroquinolin-4-yl)piperazine-1-yl)-N-(4-fluorophenyl)acetamide (A7) 4-Fluorophenyl, Chloroquinoline-piperazine Piperazine (6-member) Antiparasitic (hydrogen-bond interactions)
N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide (Y031-9888) 4-Fluorophenyl, Piperazine-carbonyl Piperazine (6-member) Structural analog with enhanced rigidity
2-(2-Methoxyphenoxy)-N-[4-(pyrrolidinylsulfonyl)phenyl]acetamide 2-Methoxyphenoxy, Pyrrolidinylsulfonyl Pyrrolidine (5-member) Sulfonyl group improves solubility
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) Morpholinosulfonyl, Phenylamino Morpholine (6-member) Anti-COVID-19 candidate (IC₅₀ data pending)

Key Observations :

  • Substituent Effects: The 3-methoxy group on pyrrolidine in the target compound could enhance solubility relative to non-polar substituents (e.g., morpholinosulfonyl in 5i), though sulfonyl groups (as in ) are more effective at improving aqueous solubility .
  • Fluorophenyl Positioning : The 4-fluorophenyl group is conserved across analogs like A7 and Y031-9888, suggesting its role in π-π stacking or hydrophobic interactions with biological targets .
Physicochemical Properties
  • Solubility : N-(4-Fluorophenyl)acetamide (simplest analog) has a documented solubility of 1360 (unit unspecified, likely mg/L), while bulkier derivatives like Y031-9888 and 5i likely exhibit reduced solubility due to increased molecular weight and hydrophobicity .
  • logP : The 4-fluorophenyl and 3-methoxypyrrolidine groups in the target compound may result in a logP ~2.5–3.5, balancing lipophilicity for membrane permeability and aqueous compatibility (estimated from analogs in ).

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